4-Methyl-3-nitrobenzenesulfonyl chloride
Overview
Description
4-Methyl-3-nitrobenzenesulfonyl chloride, also known by its IUPAC name 4-methyl-3-nitrobenzenesulfonyl chloride, is a chemical compound with the molecular formula C7H6ClNO4S . It has a molecular weight of 235.65 . The compound is typically a white to yellow liquid or solid or semi-solid .
Synthesis Analysis
The synthesis of 4-Methyl-3-nitrobenzenesulfonyl chloride involves stirring at 105° C for 6 hours, cooling, and then adding dropwise to ice water at 0 to 5° C. The precipitated crystals are filtered off with suction and washed with ice water .Molecular Structure Analysis
The InChI code for 4-Methyl-3-nitrobenzenesulfonyl chloride is 1S/C7H6ClNO4S/c1-5-2-3-6 (14 (8,12)13)4-7 (5)9 (10)11/h2-4H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Methyl-3-nitrobenzenesulfonyl chloride appears as a cream to pale yellow crystalline powder or fused solid . It has a melting point range of 30.5-39.5°C .Scientific Research Applications
Enhancing Detection of Estrogens
4-Nitrobenzenesulfonyl chloride, a related compound to 4-Methyl-3-nitrobenzenesulfonyl chloride, has been effectively utilized to increase the detection responses of estrogens in biological fluids. This is achieved through a derivatization method that allows for accurate quantification of estrogens in serum and urine, which is useful for diagnosing fetoplacental function (Higashi et al., 2006).
Application in Solid-Phase Synthesis
Polymer-supported benzenesulfonamides, prepared from various immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, are key intermediates in chemical transformations. This process includes unusual rearrangements to yield diverse privileged scaffolds, highlighting the versatility of nitrobenzenesulfonyl chloride derivatives in chemical synthesis (Fülöpová & Soural, 2015).
Intermediate in Drug Synthesis
The reaction involving 3-nitrobenzenesulfonyl chloride, a compound similar to 4-Methyl-3-nitrobenzenesulfonyl chloride, resulted in the production of a promising intermediate for the synthesis of Clopidrogel, an antiplatelet drug. This demonstrates the compound's utility in the pharmaceutical industry for drug development (Li et al., 2012).
Green Synthesis Method
A novel green synthesis method for 3-nitrobenzenesulfonyl chloride, which is an important reactive dye intermediate, has been developed. This method significantly reduces the amount of acidic waste gas and wastewater, demonstrating the environmental benefits of innovative synthesis approaches for nitrobenzenesulfonyl chloride derivatives (Chen Zhong-xiu, 2009).
Use in Chemical Reactions
2-Nitrobenzenesulfonyl chloride, another compound related to 4-Methyl-3-nitrobenzenesulfonyl chloride, is used in reactions with ω-aminoacetophenone and 4-amino-3,5-dimethyl-isoxazole, leading to the production of various benzothiadiazepine derivatives. This indicates its role in synthesizing heterocyclic compounds with potential medicinal applications (Migliara et al., 1979).
Safety And Hazards
4-Methyl-3-nitrobenzenesulfonyl chloride is classified as a hazardous substance. It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, not breathing in mist, gas, or vapors, and wearing protective clothing . In case of contact, immediate medical attention is required .
properties
IUPAC Name |
4-methyl-3-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-5-2-3-6(14(8,12)13)4-7(5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFYBGANSUNUAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339988 | |
Record name | 4-Methyl-3-nitrobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-nitrobenzenesulfonyl chloride | |
CAS RN |
616-83-1 | |
Record name | 4-Methyl-3-nitrobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-nitrobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-3-nitrobenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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